N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide
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Overview
Description
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzylidene, hydrazino, oxoethyl, and fluorobenzamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.
Coupling with Oxoethyl Group: The intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to introduce the oxoethyl group.
Final Coupling with Fluorobenzamide: The resulting product is then coupled with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{(2E)-2-[2-(benzyloxy)-5-chlorobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
- N-(2-{(2E)-2-[2-(benzyloxy)-5-iodobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
Uniqueness
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide stands out due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the benzylidene, hydrazino, oxoethyl, and fluorobenzamide groups also contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C23H19BrFN3O3 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H19BrFN3O3/c24-19-8-11-21(31-15-16-4-2-1-3-5-16)18(12-19)13-27-28-22(29)14-26-23(30)17-6-9-20(25)10-7-17/h1-13H,14-15H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
UTPXOKOZPNPAIP-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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